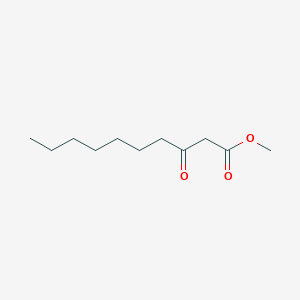

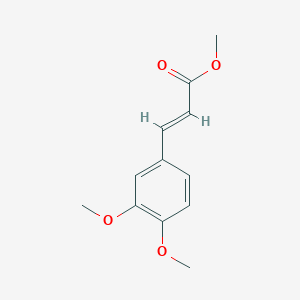

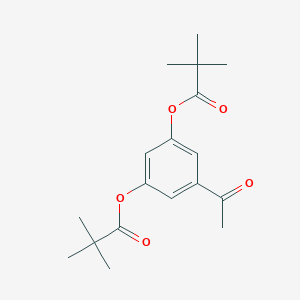

Methyl 4-(4-fluorophenyl)-5-(hydroxymethyl)-2,6-di(propan-2-yl)pyridine-3-carboxylate

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar polysubstituted pyridines involves intricate reactions that result in nearly planar structures. These reactions often include steps that stabilize the molecule through intermolecular interactions such as C-H…O, C-H…F, and C-H…π interactions. One notable method for synthesizing related compounds involves domino 1,3-dipolar cycloaddition and elimination starting from pyridine-3-nitrile oxide and other specific substrates, serving as a scaffold for further functionalization (Ruano, Fajardo, & Martín, 2005).

Molecular Structure Analysis

The molecular structure of compounds similar to Methyl 4-(4-fluorophenyl)-5-(hydroxymethyl)-2,6-di(propan-2-yl)pyridine-3-carboxylate often reveals nearly planar configurations stabilized by various intermolecular interactions. These structures do not exhibit significant aryl-aryl or π-π interactions, indicating the importance of hydrogen bonding and halogen interactions in stabilizing the molecular conformation (Suresh et al., 2007).

Wissenschaftliche Forschungsanwendungen

Molecular Structure and Supramolecular Aggregation

The polysubstituted pyridines, including compounds closely related to Methyl 4-(4-fluorophenyl)-5-(hydroxymethyl)-2,6-di(propan-2-yl)pyridine-3-carboxylate, exhibit interesting molecular structures with nearly planar configurations. These structures are stabilized by various intermolecular interactions such as C-H...O, C-H...F, and C-H...π interactions, which are crucial for supramolecular aggregation. Such molecular interactions and aggregations can be foundational in the development of new materials and have implications in various fields of chemistry and material science (Suresh et al., 2007).

Scaffold for Synthesis of Functionalised Compounds

Methyl 4-(4-fluorophenyl)-5-(hydroxymethyl)-2,6-di(propan-2-yl)pyridine-3-carboxylate serves as a convenient scaffold for the synthesis of highly functionalised 3-pyridin-3-ylisoxazoles-5-carboxylic acid derivatives and isoxazole-annulated heterocycles. This versatility is fundamental in synthetic chemistry for the creation of various compounds that could have potential applications in pharmaceuticals, agriculture, and material science (Ruano, Fajardo & Martín, 2005).

Synthesis of Complexes and Investigation of Fluorescence Properties

Derivatives of Methyl 4-(4-fluorophenyl)-5-(hydroxymethyl)-2,6-di(propan-2-yl)pyridine-3-carboxylate have been used to coordinate with lanthanides like Tb(III) and Eu(III) to form complexes. The fluorescence properties of these complexes have been investigated, revealing that certain substituents can weaken the fluorescence intensity of the lanthanide complexes. Such studies are valuable in the field of optical materials and could have applications in sensors, imaging, and lighting (Rui-ren et al., 2006).

Eigenschaften

IUPAC Name |

methyl 4-(4-fluorophenyl)-5-(hydroxymethyl)-2,6-di(propan-2-yl)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24FNO3/c1-11(2)18-15(10-23)16(13-6-8-14(21)9-7-13)17(20(24)25-5)19(22-18)12(3)4/h6-9,11-12,23H,10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDFDDQJLQHAQAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C(C(=N1)C(C)C)CO)C2=CC=C(C=C2)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10621422 | |

| Record name | Methyl 4-(4-fluorophenyl)-5-(hydroxymethyl)-2,6-di(propan-2-yl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10621422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(4-fluorophenyl)-5-(hydroxymethyl)-2,6-di(propan-2-yl)pyridine-3-carboxylate | |

CAS RN |

202859-11-8 | |

| Record name | Methyl 4-(4-fluorophenyl)-5-(hydroxymethyl)-2,6-di(propan-2-yl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10621422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

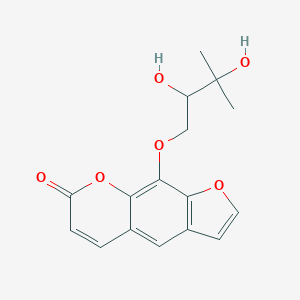

![3-[4-(2-Cyanoethylamino)butylamino]propanenitrile](/img/structure/B17128.png)